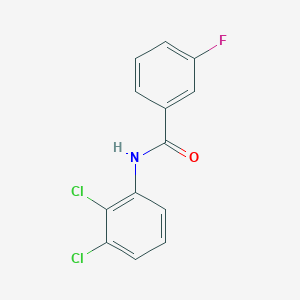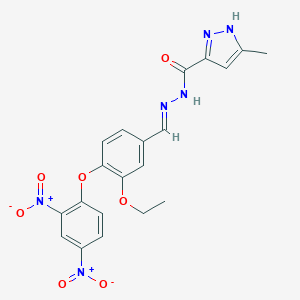![molecular formula C29H23BrN2O6 B343270 3',5'-DIBENZYL 2'-AMINO-5-BROMO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B343270.png)
3',5'-DIBENZYL 2'-AMINO-5-BROMO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique spiro structure, which is a fusion of two rings sharing a single atom, making it an interesting subject for chemical research.
Métodos De Preparación
The synthesis of Dibenzyl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction to form the spiro[indole-pyran] structure. This step often requires the use of strong acids or bases as catalysts.
Functionalization: Introduction of the amino, bromo, and methyl groups is carried out through various substitution reactions. Reagents such as bromine, methyl iodide, and amines are commonly used.
Esterification: The final step involves the esterification of the carboxylic acid groups with benzyl alcohol to form the dibenzyl ester.
Análisis De Reacciones Químicas
Dibenzyl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Aplicaciones Científicas De Investigación
Dibenzyl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s indole core makes it a candidate for studying interactions with biological targets such as enzymes and receptors.
Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. This compound could be explored for similar applications.
Mecanismo De Acción
The mechanism of action of Dibenzyl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is not well-studied. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The spiro structure may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological activity .
Comparación Con Compuestos Similares
Similar compounds to Dibenzyl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate include other indole derivatives with spirocyclic structures. Some examples are:
Spiro[indole-3,4’-pyrrolidine] derivatives: These compounds also feature a spiro linkage and have been studied for their biological activities.
Spiro[indole-3,4’-piperidine] derivatives: Similar to the pyrrolidine derivatives, these compounds have shown potential in medicinal chemistry.
Spiro[indole-3,4’-oxindole] derivatives: These compounds are known for their anticancer and antimicrobial properties.
Dibenzyl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate stands out due to its unique combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C29H23BrN2O6 |
|---|---|
Peso molecular |
575.4 g/mol |
Nombre IUPAC |
dibenzyl 2//'-amino-5-bromo-6//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//',5//'-dicarboxylate |
InChI |
InChI=1S/C29H23BrN2O6/c1-17-23(26(33)36-15-18-8-4-2-5-9-18)29(21-14-20(30)12-13-22(21)32-28(29)35)24(25(31)38-17)27(34)37-16-19-10-6-3-7-11-19/h2-14H,15-16,31H2,1H3,(H,32,35) |
Clave InChI |
VFZHKHQGOWGINP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
SMILES canónico |
CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B343188.png)

![3-chloro-N-[4-[[(Z)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]benzamide](/img/structure/B343195.png)

![N'-[(Z)-(5-iodofuran-2-yl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B343199.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B343200.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide](/img/structure/B343201.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]acetohydrazide](/img/structure/B343202.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B343203.png)
![N'-{(Z)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B343204.png)
![2-(2,4-dimethylphenoxy)-N'-[(1E,2Z)-2-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide](/img/structure/B343205.png)
![N'-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B343208.png)
![2-(3-methylphenoxy)-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide](/img/structure/B343209.png)
![3-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343211.png)
